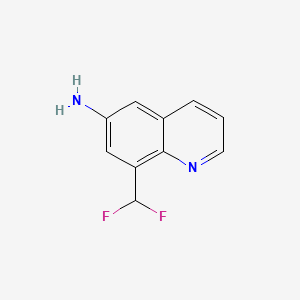

8-(Difluoromethyl)quinolin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(Difluoromethyl)quinolin-6-amine is a chemical compound with the molecular formula C10H8F2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Difluoromethyl)quinolin-6-amine typically involves the introduction of a difluoromethyl group to the quinoline ring. One common method is the reaction of 6-aminoquinoline with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) in 8-(Difluoromethyl)quinolin-6-amine can act as a nucleophile, participating in substitution reactions. The difluoromethyl group (CF₂H) at position 8 may influence reactivity due to the electron-withdrawing effect of fluorine atoms, potentially stabilizing intermediates. While direct examples are not explicitly detailed in the provided sources, analogous quinolinamine derivatives (e.g., 8-aminoquinolin-6-amine) undergo nucleophilic substitution under alkaline conditions, facilitated by the amino group’s lone pair .

Condensation Reactions

2.1. Formation of Amino Acid Conjugates

The compound’s amine group can react with activated carboxylic acid derivatives (e.g., d/l-Z/Boc-amino acids) in the presence of coupling agents like DCC (N,N′-dicyclohexylcarbodiimide). This process forms peptide-like conjugates, as demonstrated in related quinolinamine systems .

2.2. Ugi-Azide Reaction

In a three-component Ugi-azide reaction, the amine can react with aldehydes, trimethylsilyl azide, and tert-butyl isocyanide in methanol to form amidine derivatives. This method is well-documented for structurally similar 8-aminoquinolin-6-amine derivatives .

Palladium-Catalyzed Couplings

While not directly demonstrated for this compound, related quinolinamines participate in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis. For example, 6-methoxyquinolin-8-amine derivatives react with boronic acids under reflux to form biaryl hybrids . The presence of a reactive leaving group (e.g., bromine) at a suitable position would enable such transformations.

Azo Coupling

The primary amine group can undergo diazotization followed by coupling with aryl diazonium salts to form azo dyes. This reaction is performed in aqueous media at room temperature, yielding stable azo compounds with strong absorption in the visible spectrum (427–445 nm) .

Amide Formation

The amine group can be acylated using acyl chlorides (e.g., chloroacetyl chloride) in the presence of bases like triethylamine. This reaction produces amide derivatives, which are further modified in subsequent steps (e.g., hydrazinolysis) .

Oxidation Reactions

While not explicitly detailed for this compound, analogous quinolinamines undergo oxidation of the amine group to nitro or nitrile functionalities under specific conditions (e.g., mCPBA in dichloroethane) .

Table 1: Reaction Types and Key Features

Research Findings

-

Reactivity of the Amino Group : The primary amine is the most reactive site, enabling diverse transformations such as acylation, condensation, and coupling .

-

Difluoromethyl Substituent : The CF₂H group enhances lipophilicity, potentially influencing solubility and biological interactions.

-

Synthetic Versatility : Methods like continuous flow reactors and purification techniques (e.g., chromatography) are employed to optimize yields.

Scientific Research Applications

8-(Difluoromethyl)quinolin-6-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(Difluoromethyl)quinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

8-Quinolinamines: These compounds share a similar quinoline core structure but differ in the substituents attached to the ring.

Difluoromethylated Quinoline Derivatives: Compounds with similar difluoromethyl groups attached to different positions on the quinoline ring.

Uniqueness

8-(Difluoromethyl)quinolin-6-amine is unique due to the specific position of the difluoromethyl group on the quinoline ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other quinoline derivatives .

Q & A

Q. What are the optimal synthetic routes for 8-(Difluoromethyl)quinolin-6-amine, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of this compound can leverage nucleophilic substitution or radical difluoromethylation strategies. A common approach involves introducing the difluoromethyl group (-CF2H) to a pre-functionalized quinoline scaffold. For example:

- Quinolin-6-amine derivatives (e.g., ) are synthesized via multi-component reactions using aldehydes and cyclopentanone under iodine catalysis. Adapting this method, substituting cyclopentanone with difluoromethylating agents (e.g., HCF2SO2Cl) could introduce the -CF2H group.

- Reaction optimization : Key factors include solvent choice (THF or DMF), catalyst loading (e.g., 5 mol% iodine for cyclization), and temperature (reflux vs. RT). Yields are highly sensitive to stoichiometry, as excess difluoromethylating reagents may lead to side products like trifluoromethylated analogs .

Advanced Consideration

Radical-mediated difluoromethylation ( ) offers regioselectivity advantages. For instance, photoredox catalysis using Ru(bpy)32+ and HCF2SO2Na can target the C8 position of quinoline. Characterization of intermediates via 19F NMR is critical to monitor reaction progress .

Q. How does the difluoromethyl group influence the spectroscopic characterization of this compound?

Basic Research Focus

The difluoromethyl group introduces distinct spectral features:

- 1H NMR : Coupling between the -CF2H protons and adjacent quinoline protons (e.g., C7-H) generates complex splitting patterns (JHF≈50−60 Hz).

- 19F NMR : Two inequivalent fluorine atoms in -CF2H produce a doublet of doublets (δ≈−80 ppm) due to geminal coupling (JFF≈250−300 Hz) .

Advanced Research Focus

- Log P and solubility prediction : Tools like ALOGPS or SwissADME estimate lipophilicity (Log P ≈ 2.5–3.0) and aqueous solubility (Log S ≈ -4.0), critical for drug-likeness ( ).

- Reactivity studies : Fukui indices derived from DFT calculations identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., C-H activation at C2 or C4 positions) .

Q. How does the difluoromethyl group affect the compound’s stability under storage or experimental conditions?

Basic Research Focus

- Hydrolytic stability : The -CF2H group is less prone to hydrolysis compared to -CHF2 or -CH2F. Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS.

- Light sensitivity : UV-Vis spectroscopy detects photodegradation products; storage in amber vials is recommended .

Methodological Notes

Properties

Molecular Formula |

C10H8F2N2 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

8-(difluoromethyl)quinolin-6-amine |

InChI |

InChI=1S/C10H8F2N2/c11-10(12)8-5-7(13)4-6-2-1-3-14-9(6)8/h1-5,10H,13H2 |

InChI Key |

OBTFFRIESXMFHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.